molecular formula C11H12Cl2N2 B1292689 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride CAS No. 1135207-74-7

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride

Cat. No. B1292689
M. Wt: 243.13 g/mol
InChI Key: UFQZMXLDUKSIOB-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride is a chemical compound that belongs to the class of tetrahydroindoles, which are heterocyclic compounds containing a pyridine ring fused to an indole system. Although the specific compound is not directly synthesized in the provided papers, they offer insights into related synthetic methods and structures that could be adapted for the synthesis of this compound.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the provided papers. For instance, a series of 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles was synthesized using a domino Fischer indole reaction–intramolecular cyclization sequence in water, which is an environmentally benign method with good yield under microwave irradiation . This method could potentially be adapted for the synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride by altering the starting materials and reaction conditions to incorporate the chlorine atom at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride would be expected to feature a tetrahydroindole core with a chlorine substituent. The papers do not directly address the molecular structure of this compound, but they do discuss related structures. For example, the synthesis of 6,8-dimethoxypyrrolo[3,2,1-hi]indole involved the dehydrogenation of a tetrahydro compound, which suggests that modifications to the indole core can be achieved through redox reactions . This information could be useful in deducing the structural aspects and reactivity of the chlorinated tetrahydroindole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the types of reactions that 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride might undergo. For instance, indole-2(3H)thiones were cyclized to give thiochromeno[2,3-b]indol-11(6H)-ones, a process that proceeds regioselectively in DMF without the need for transition metals . This suggests that the cyclization of indole derivatives can be achieved under mild conditions, which may be relevant for the synthesis of the chlorinated tetrahydroindole.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride, they do offer data on similar compounds. The properties of such compounds are often influenced by their molecular structure, including factors like the presence of substituents and the degree of saturation in the heterocyclic rings. The chlorine substituent in the compound of interest is likely to affect its reactivity, boiling point, and solubility compared to its non-halogenated analogs. The tetrahydro portion suggests that the compound would be less aromatic and more saturated, which could influence its stability and reactivity .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including structures similar to 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride, are pivotal in organic chemistry and pharmaceutical research due to their presence in a multitude of natural and synthetic bioactive compounds. Taber and Tirunahari (2011) offer a comprehensive review and proposed classification for indole synthesis, highlighting the diverse methodologies developed over the years to construct the indole nucleus, which is central to many alkaloids and pharmaceutical agents (Taber & Tirunahari, 2011).

α-Carboline Alkaloids: Bioactivities and Synthesis

Li et al. (2022) provide a thorough review of α-carboline alkaloids, emphasizing their natural occurrence, synthesis, and wide range of bioactivities, including antitumor, antimicrobial, and neuroprotective effects. This review underscores the significance of indole and pyridoindole scaffolds, similar to 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride, in developing novel therapeutics (Li et al., 2022).

Tetrahydro-β-carboline Scaffolds in Drug Discovery

The synthesis and biological significance of tetrahydro-β-carboline, a core structural motif in many indole-based alkaloids, are critically reviewed by Rao, Maiti, and Chanda (2017). Their work highlights the synthetic strategies and the vast pharmacological potential of these compounds, suggesting avenues for the exploration of similar compounds in drug discovery (Rao, Maiti, & Chanda, 2017).

Indole Derivatives in Medicine

The pharmacological landscape of indole derivatives is vast, with applications ranging from anticancer to antimicrobial activities. Malyshkina et al. (2022) review the toxicology and clinical use of indole and its derivatives, underscoring their importance in medicinal chemistry and therapeutic applications (Malyshkina et al., 2022).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests avoiding contact with eyes, skin, and clothing, and to ensure adequate ventilation .

properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQZMXLDUKSIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride

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